

Application Note and Protocol: Scale-Up Synthesis of 2,3-Dimethylfumaric Acid

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Compound of Interest

Compound Name: 2,3-Dimethylfumaric acid

Cat. No.: B253583

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Abstract

This document provides a detailed protocol for the scale-up synthesis of **2,3-dimethylfumaric acid**, a valuable building block in pharmaceutical and materials science. The synthesis proceeds via the hydrolysis of 2,3-dimethylmaleic anhydride to 2,3-dimethylmaleic acid, followed by a catalyzed isomerization to the thermodynamically more stable **2,3-dimethylfumaric acid**. This protocol is designed to be scalable and reproducible for laboratory and pilot-plant settings.

Introduction

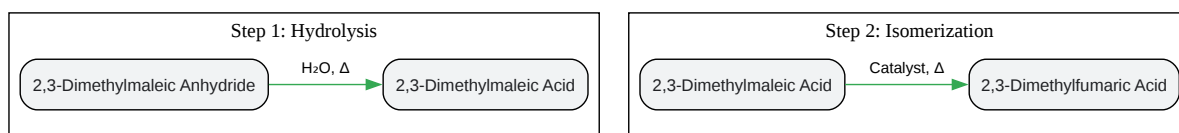
2,3-Dimethylfumaric acid is a C6 dicarboxylic acid with applications as a monomer in polymer synthesis and as an intermediate in the manufacturing of active pharmaceutical ingredients. The trans-configuration of the double bond in **2,3-dimethylfumaric acid** imparts specific stereochemical properties that are crucial for its function in various applications. The synthesis of its ester, dimethyl fumarate, is well-documented for the treatment of psoriasis and multiple sclerosis.^{[1][2]} This protocol details a robust and scalable two-step synthesis of the parent diacid.

The synthetic strategy begins with the readily available 2,3-dimethylmaleic anhydride. The first step involves the hydrolysis of the anhydride to form 2,3-dimethylmaleic acid. The subsequent and critical step is the isomerization of the cis-isomer (2,3-dimethylmaleic acid) to the desired trans-isomer (**2,3-dimethylfumaric acid**). This isomerization is analogous to the well-established industrial conversion of maleic acid to fumaric acid and is typically achieved

through heating in an aqueous medium, often with a catalyst to enhance the conversion rate and yield.[3][4][5][6][7]

Overall Synthesis Scheme

The two-step synthesis from 2,3-dimethylmaleic anhydride to **2,3-dimethylfumaric acid** is depicted below.



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Caption: Overall two-step synthesis of **2,3-dimethylfumaric acid**.

Experimental Protocols

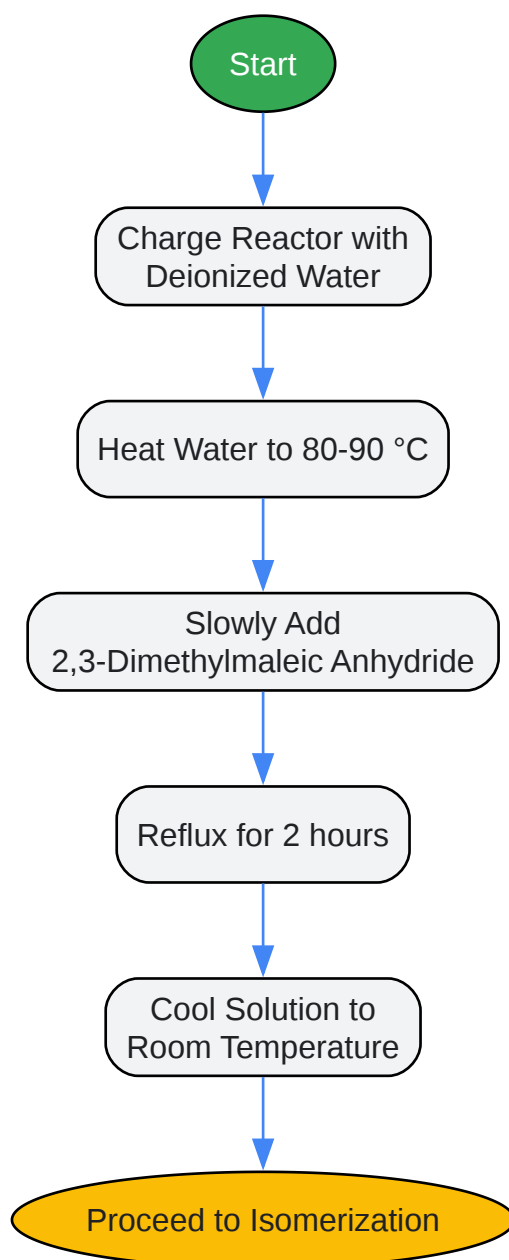
3.1. Materials and Equipment

- Reagents: 2,3-Dimethylmaleic anhydride (≥98%), Hydrochloric acid (37%), Thiourea (99%), Activated Carbon, Deionized water.
- Solvents: Methanol (ACS grade), Acetone (ACS grade).
- Equipment: Jacketed glass reactor (50 L), overhead stirrer, reflux condenser, heating/cooling circulator, Büchner funnel and flask, vacuum pump, drying oven, pH meter, HPLC system.

3.2. Step 1: Hydrolysis of 2,3-Dimethylmaleic Anhydride

This procedure describes the hydrolysis of 2,3-dimethylmaleic anhydride to 2,3-dimethylmaleic acid.

Workflow Diagram:



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Caption: Workflow for the hydrolysis of 2,3-dimethylmaleic anhydride.

Protocol:

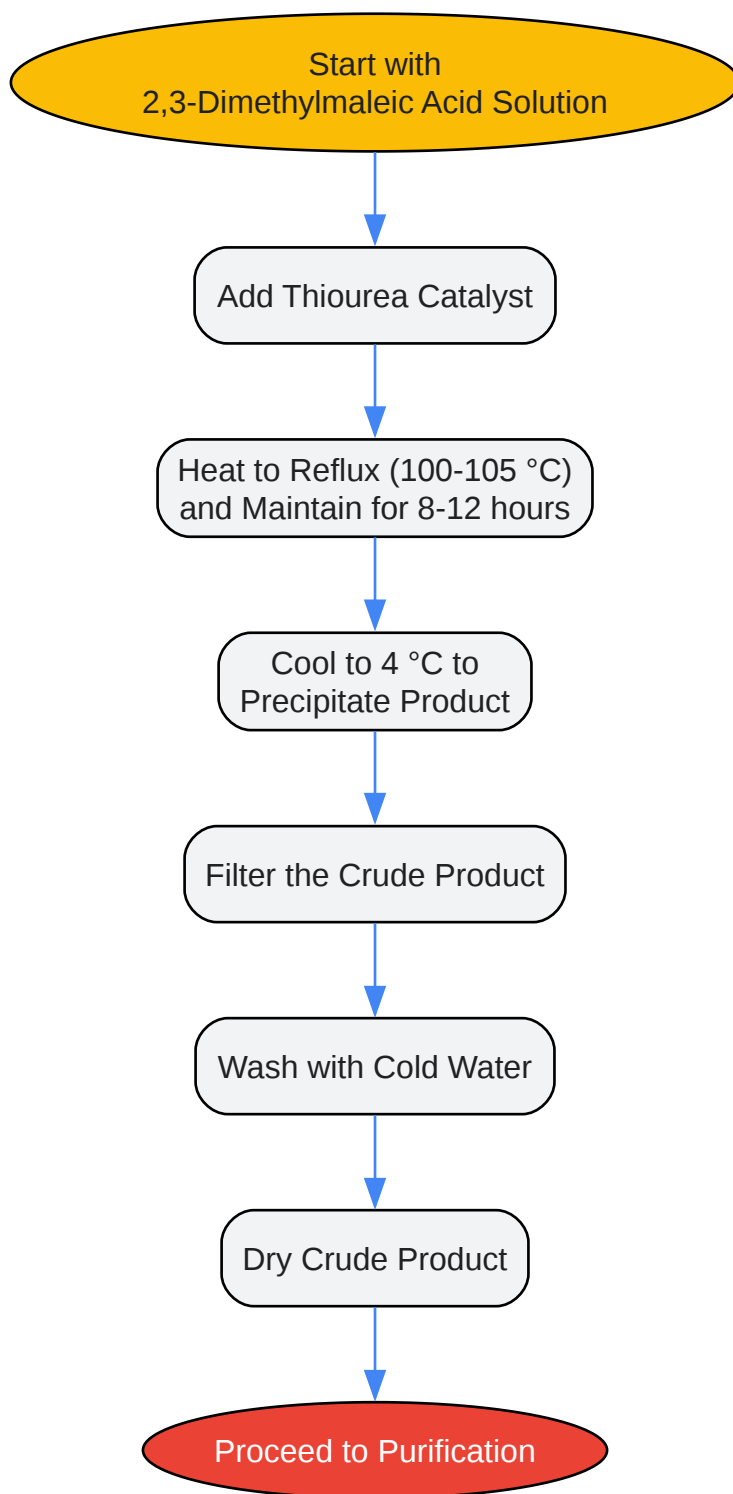
- Charge the 50 L jacketed glass reactor with 20 L of deionized water.
- Begin stirring and heat the water to 80-90 °C using the heating circulator.

- Slowly add 5.0 kg of 2,3-dimethylmaleic anhydride to the hot water in portions to control the exothermic dissolution and hydrolysis.
- Once the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2 hours to ensure complete hydrolysis.
- After 2 hours, stop heating and allow the solution of 2,3-dimethylmaleic acid to cool to room temperature. The product of this step is typically used directly in the next isomerization step without isolation.

3.3. Step 2: Isomerization to **2,3-Dimethylfumaric Acid**

This procedure details the catalytic isomerization of 2,3-dimethylmaleic acid to **2,3-dimethylfumaric acid**.

Workflow Diagram:



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Caption: Workflow for the isomerization and isolation of **2,3-dimethylfumaric acid**.

Protocol:

- To the aqueous solution of 2,3-dimethylmaleic acid from the previous step, add 100 g of thiourea as the isomerization catalyst.[4]
- Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC to determine the ratio of cis to trans isomers.
- Once the reaction has reached equilibrium (or the desired conversion), turn off the heat and cool the mixture to 4 °C overnight. **2,3-Dimethylfumaric acid** is significantly less soluble in water than the maleic counterpart, causing it to precipitate.
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the filter cake with two portions of 2 L of cold deionized water to remove residual maleic acid and catalyst.
- Dry the crude **2,3-dimethylfumaric acid** in a vacuum oven at 60-70 °C until a constant weight is achieved.

3.4. Purification by Recrystallization

For higher purity, the crude product can be recrystallized.

Protocol:

- In a suitably sized reactor, suspend the crude **2,3-dimethylfumaric acid** in a minimal amount of hot water (approximately 5-10 L per kg of crude product).
- Heat the suspension to 90-100 °C with vigorous stirring until the solid is fully dissolved.
- Add 50 g of activated carbon and stir for 30 minutes to decolorize the solution.
- Filter the hot solution through a pre-heated filter to remove the activated carbon.
- Allow the filtrate to cool slowly to room temperature, then cool to 4 °C to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60-70 °C.

Data Presentation

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C ₆ H ₈ O ₄ [8]
Molecular Weight	144.12 g/mol [8]
Appearance	White crystalline solid
Melting Point	238-242 °C
IUPAC Name	(E)-2,3-dimethylbut-2-enedioic acid[8]

Table 2: Process Parameters and Expected Results

Parameter	Value
Hydrolysis Step	
Starting Material	5.0 kg 2,3-Dimethylmaleic Anhydride
Solvent	20 L Deionized Water
Reaction Temperature	100 °C (Reflux)
Reaction Time	2 hours
Expected Yield	Quantitative conversion to 2,3-dimethylmaleic acid
Isomerization Step	
Catalyst	100 g Thiourea
Reaction Temperature	100-105 °C (Reflux)
Reaction Time	8-12 hours
Expected Crude Yield	75-85%
Purification Step	
Recrystallization Solvent	Hot Water
Expected Purified Yield	85-95% (from crude)
Expected Purity (HPLC)	>99%

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- 2,3-Dimethylmaleic anhydride is a corrosive solid and a respiratory irritant. Avoid inhalation of dust.
- Thiourea is a suspected carcinogen. Handle with care and avoid exposure.

- The hydrolysis and isomerization reactions are conducted at high temperatures. Use caution to avoid thermal burns.

Conclusion

The provided protocol offers a detailed and scalable method for the synthesis of high-purity **2,3-dimethylfumaric acid**. By adapting established principles of anhydride hydrolysis and cis-trans isomerization, this two-step process is suitable for producing kilogram quantities of the target compound for research and development purposes. The use of water as a solvent and a catalytic amount of thiourea makes this process relatively green and cost-effective.

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